molecular formula C7H14 B072798 cis-1,2-Dimethylcyclopentane CAS No. 1192-18-3

cis-1,2-Dimethylcyclopentane

Cat. No.: B072798
CAS No.: 1192-18-3
M. Wt: 98.19 g/mol
InChI Key: RIRARCHMRDHZAR-KNVOCYPGSA-N
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Description

cis-1,2-Dimethylcyclopentane: is an organic compound with the molecular formula C₇H₁₄ . It is a stereoisomer of 1,2-dimethylcyclopentane, where the two methyl groups are on the same side of the cyclopentane ring. This compound is of interest in organic chemistry due to its unique structural properties and its behavior in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of 1,2-Dimethylcyclopentene: One common method to synthesize cis-1,2-dimethylcyclopentane is through the hydrogenation of 1,2-dimethylcyclopentene using a platinum catalyst and hydrogen gas.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-1,2-Dimethylcyclopentane can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often result in the formation of diketones or carboxylic acids.

    Reduction: Although already a reduced form, further reduction can be achieved using strong reducing agents like lithium aluminum hydride, though this is less common.

    Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclopentane ring. This can be achieved using halogen gas under UV light or in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄).

    Substitution: Chlorine (Cl₂), bromine (Br₂), UV light, catalysts.

Major Products:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Further reduced hydrocarbons.

    Substitution: Halogenated cyclopentanes.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Model Compound: It serves as a model compound in biological studies to understand the behavior of similar cyclic structures in biological systems.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic compounds.

    Material Science: Investigated for its potential use in the development of new materials with specific structural properties.

Mechanism of Action

The mechanism of action for cis-1,2-dimethylcyclopentane in chemical reactions involves the interaction of its methyl groups and the cyclopentane ring with various reagents. The spatial arrangement of the methyl groups influences the compound’s reactivity, particularly in stereospecific reactions. The molecular targets and pathways involved depend on the specific reaction, such as oxidation or substitution, and the reagents used .

Comparison with Similar Compounds

Uniqueness: cis-1,2-Dimethylcyclopentane is unique due to its specific spatial arrangement of methyl groups, which affects its reactivity and physical properties. This makes it a valuable compound for studying stereochemistry and for use in various chemical syntheses.

Properties

IUPAC Name

(1S,2R)-1,2-dimethylcyclopentane
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InChI

InChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7+
Source PubChem
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InChI Key

RIRARCHMRDHZAR-KNVOCYPGSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@@H]1CCC[C@@H]1C
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID90862952
Record name (Z)-1,2-Dimethylcyclopentane
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Molecular Weight

98.19 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name cis-1,2-Dimethylcyclopentane
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Vapor Pressure

47.2 [mmHg]
Record name cis-1,2-Dimethylcyclopentane
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CAS No.

1192-18-3
Record name cis-1,2-Dimethylcyclopentane
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Record name 1,2-Dimethylcyclopentane, cis-
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Record name cis-1,2-Dimethylcyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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